2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid
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Overview
Description
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid is an organic compound with the molecular formula C15H20O6 It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a butyric acid backbone, with a dimethyl substitution at the 2-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Condensation Reaction: The initial step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)pentanoic acid: Similar structure with an additional carbon in the backbone.
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)hexanoic acid: Similar structure with two additional carbons in the backbone.
3,4,5-Trimethoxybenzoic acid: Lacks the dimethyl and keto substitutions but shares the trimethoxyphenyl group.
Uniqueness
2,2-Dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and keto groups enhances its reactivity and potential for forming diverse derivatives with various applications.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-15(2,14(17)18)8-10(16)9-6-11(19-3)13(21-5)12(7-9)20-4/h6-7H,8H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRJJGSKAOLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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